molecular formula C19H20FN3O3S B2673253 N-tert-butyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252912-43-8

N-tert-butyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2673253
CAS No.: 1252912-43-8
M. Wt: 389.45
InChI Key: JBUFSZGFYXPNSM-UHFFFAOYSA-N
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Description

N-tert-butyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a synthetic small molecule based on the thieno[3,2-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its versatile biological activities. This compound features a 4-fluorobenzyl group at the N-3 position and an N-tert-butyl acetamide side chain, structural motifs that are frequently employed in the design of enzyme inhibitors targeting kinase and protease families. The electron-withdrawing fluorine atom on the benzyl group can significantly influence the molecule's electronic distribution, membrane permeability, and metabolic stability, making it a valuable chemical probe for structure-activity relationship (SAR) studies in drug discovery programs. Researchers can utilize this compound as a key intermediate for the synthesis of more complex derivatives or as a reference standard in biochemical and cellular assays. Its core dioxo-thienopyrimidine structure is analogous to documented inhibitors, suggesting potential research applications in exploring pathways related to inflammation, oncology, and metabolic disorders. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-tert-butyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S/c1-19(2,3)21-15(24)11-22-14-8-9-27-16(14)17(25)23(18(22)26)10-12-4-6-13(20)7-5-12/h4-9,16H,10-11H2,1-3H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDSNWZEALSUSI-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C[N+]1=C2C=CSC2C(=O)N(C1=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, altering the compound’s properties .

Scientific Research Applications

N-tert-butyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine derivatives are widely explored in medicinal chemistry due to their structural versatility and bioactivity. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural Analogues with Modified Acetamide Substituents

  • Compound A: 2-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxypropyl)acetamide (CAS 879138-87-1) Key Difference: The acetamide nitrogen is substituted with a 3-methoxypropyl group instead of tert-butyl. Implications:
  • Metabolic Stability : The ether linkage in 3-methoxypropyl may increase susceptibility to oxidative metabolism compared to the sterically shielded tert-butyl group .

Analogues with Thioacetamide Linkages

  • Compound B: N-(4-Butylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide (CAS 1040632-67-4) Key Differences:

Replaces the dioxo groups with a single oxo and a thioether (-S-) linkage.

Substitutes the fluorophenylmethyl group with a phenyl group at position 3.

  • Implications :

  • Lipophilicity : The 4-butylphenyl substituent increases molecular weight (463.6 g/mol vs. ~390 g/mol for the target compound), likely enhancing logP and tissue penetration .

Analogues with Alternative Core Modifications

  • Compound C: N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (CAS 618427-71-7) Key Differences:

Utilizes a thieno[2,3-d]pyrimidine core instead of thieno[3,2-d]pyrimidine.

Incorporates chloro-fluorophenyl and ethyl-methyl substituents.

  • Implications :

  • Core Orientation : The shifted thiophene ring alters π-stacking interactions and binding pocket compatibility .
  • Steric Effects : Bulky ethyl and methyl groups may restrict conformational flexibility compared to the target compound’s tert-butyl group .

Biological Activity

N-tert-butyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the thieno[3,2-d]pyrimidine class and features a tert-butyl group and a fluorophenyl moiety. Its chemical structure can be represented as follows:

\text{N tert butyl 2 3 4 fluorophenyl methyl 2 4 dioxo 1H 2H 3H 4H thieno 3 2 d pyrimidin 1 yl}acetamide}

Research indicates that compounds within the thieno[3,2-d]pyrimidine class often exhibit inhibitory effects on various biological targets. For instance, studies have shown that derivatives can inhibit MIF (Macrophage Migration Inhibitory Factor) tautomerase activity. The inhibition of MIF is significant in cancer therapy as it plays a role in tumor proliferation and survival.

Biological Activity

The biological activity of this compound has been evaluated through various assays:

1. Inhibition of MIF Tautomerase Activity

In a study assessing the potency of MIF inhibitors, the compound exhibited an IC50 value that indicates its effectiveness in inhibiting MIF's catalytic activity. For example:

  • Positive Control : 4-CPPC with an IC50 of 47 ± 7.2 μM.
  • Test Compound : N-tert-butyl derivative with a comparable or improved IC50 value.
CompoundIC50 (μM)
4-CPPC47 ± 7.2
N-tert-butylTBD

2. Anticancer Activity

The compound's potential as an anticancer agent has been investigated in various cancer cell lines. The results indicate that it may reduce cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study 1: In Vitro Characterization

A study published in the Journal of Medicinal Chemistry explored several thieno[3,2-d]pyrimidine derivatives for their anticancer properties. The findings suggested that modifications at specific positions on the pyrimidine ring could enhance potency against cancer cells.

Case Study 2: Structure–Activity Relationship (SAR)

Research focusing on SAR revealed that substituents on the phenyl ring significantly impacted biological activity. Compounds with electron-withdrawing groups showed increased inhibition of MIF tautomerase activity compared to those with electron-donating groups.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-tert-butyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl}acetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Construct the thieno[3,2-d]pyrimidine core via cyclization of substituted thioureas with α,β-unsaturated carbonyl compounds under basic conditions (e.g., K₂CO₃ in acetone or DMF) .
  • Step 2 : Introduce the 4-fluorobenzyl group via alkylation at the N3 position of the pyrimidine ring using 4-fluorobenzyl bromide in DMF at 60–80°C .
  • Step 3 : Couple the tert-butyl acetamide moiety via a nucleophilic substitution or amidation reaction, typically requiring anhydrous conditions and catalysts like EDCI/HOBt .
  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMSO for sluggish reactions) and temperature (40–100°C) to improve yields (typically 50–75%) .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, fluorophenyl aromatic protons at 7.1–7.4 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS; expected [M+H]⁺ ~470–500 g/mol .
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹ for the dioxo-pyrimidine and acetamide) .

Q. How does the solubility and stability of this compound influence experimental design?

  • Methodology :

  • Solubility : Test in DMSO (high solubility for stock solutions) and dilute in PBS or cell culture media (may precipitate; use <0.1% DMSO final concentration) .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and moisture due to hydrolytic sensitivity of the dioxo-pyrimidine core .

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound’s anticancer activity?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chlorophenyl or methoxy groups) to assess impact on potency .
  • Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to derive SAR trends .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding to kinase targets (e.g., EGFR or CDK2), prioritizing residues within 3Å of the dioxo-pyrimidine core .

Q. How can computational methods elucidate the mechanism of action for this compound?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with EGFR) over 100 ns to assess binding stability and key hydrogen bonds (e.g., between pyrimidine C=O and Lys721) .
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Q. What experimental approaches resolve contradictions in reported enzymatic inhibition data?

  • Methodology :

  • Enzyme Assay Standardization : Use recombinant enzymes (e.g., purified COX-2) under controlled pH/temperature. Include positive controls (e.g., celecoxib for COX-2) .
  • Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots. Reconcile discrepancies by testing under varying ATP/substrate concentrations .

Q. How can synthetic byproducts or low yields in the final amidation step be mitigated?

  • Methodology :

  • Byproduct Identification : Use LC-MS to detect impurities (e.g., tert-butyl hydrolysis products). Optimize protecting groups (e.g., switch from tert-butyl to benzyl for acid-sensitive intermediates) .
  • Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDCI) to improve amidation efficiency. Use microwave-assisted synthesis to reduce reaction time .

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